3-(Tris(2-ethoxyethoxy)silyl)propylamine
Description
3-(Tris(2-ethoxyethoxy)silyl)propylamine is a silane coupling agent characterized by its tris(2-ethoxyethoxy)silyl functional group and terminal amine. This compound is structurally designed to bridge organic and inorganic matrices, facilitating adhesion and compatibility in materials science. Its ethoxyethoxy side chains enhance solubility in polar solvents and modulate hydrolysis rates, making it suitable for applications in coatings, polymer composites, and surface functionalization.
Properties
CAS No. |
94159-64-5 |
|---|---|
Molecular Formula |
C15H35NO6Si |
Molecular Weight |
353.53 g/mol |
IUPAC Name |
3-[tris(2-ethoxyethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO6Si/c1-4-17-9-12-20-23(15-7-8-16,21-13-10-18-5-2)22-14-11-19-6-3/h4-16H2,1-3H3 |
InChI Key |
XQLVCMHTXKWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Si](CCCN)(OCCOCC)OCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tris(2-ethoxyethoxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with ethylene glycol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-(Tris(2-ethoxyethoxy)silyl)propylamine involves large-scale reactions in reactors equipped with temperature and pressure control systems . The process ensures high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 3-(Tris(2-ethoxyethoxy)silyl)propylamine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as titanium isopropoxide or tin octoate .
Substitution: Electrophiles like alkyl halides or acyl chlorides .
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry: 3-(Tris(2-ethoxyethoxy)silyl)propylamine is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials .
Biology: The compound is employed in the modification of surfaces for biological assays and the immobilization of biomolecules .
Medicine: In the medical field, it is used in the development of drug delivery systems and biocompatible coatings .
Industry: The compound finds applications in the production of adhesives, sealants, and coatings, enhancing their performance and durability .
Mechanism of Action
The mechanism of action of 3-(Tris(2-ethoxyethoxy)silyl)propylamine involves the formation of strong covalent bonds between the silane groups and the surface of inorganic materials . The amine group can interact with organic polymers, creating a robust interface that enhances adhesion . This dual functionality makes it an effective coupling agent in various applications .
Comparison with Similar Compounds
Research Findings and Case Studies
- Synthetic Utility : demonstrates that 3-(Triethoxysilyl)propylamine (APTS) reacts with bromoacetic acid to form carboxylated derivatives, suggesting analogous reactions for the target compound with tailored side chains .
- Electrolyte Applications : Ethoxyethoxy-based solvents like TEOP (similar to the target compound’s side chains) are used in fluorine-free sodium batteries for improved ion transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
